VUF11207 fumarate

GPCR Pharmacology Receptor Binding Assays CXCR7 Agonism

CXCR7 receptor research is frequently confounded by promiscuous ligands like CXCL12 or off-target activity from CXCR4 modulators. VUF11207 fumarate resolves this with absolute selectivity for CXCR7 over CXCR4, ensuring unambiguous attribution of β-arrestin-dependent signaling. - Highest potency available: EC50 of 1.6 nM in β-arrestin recruitment assays, guaranteeing robust HTS signals. - Superior solubility: >58 mg/mL in DMSO enables concentrated stock preparation for automated liquid handling. - Validated selectivity profile: No detectable CXCR4 activity, eliminating cross-reactivity confounds in co-expression systems.

Molecular Formula C31H39FN2O8
Molecular Weight 586.6 g/mol
Cat. No. B2440505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF11207 fumarate
Molecular FormulaC31H39FN2O8
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C27H35FN2O4.C4H4O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;5-3(6)1-2-4(7)8/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b19-15+;2-1+
InChIKeyMTPOECCHJLVVGO-FDULSSLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

VUF11207 Fumarate: Potent and Selective CXCR7 Agonist


VUF11207 fumarate (CAS 1785665-61-3), also known as (E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide, is a synthetic small-molecule agonist of the atypical chemokine receptor ACKR3 (CXCR7) [1]. As a styrene-amide derivative, it selectively binds to CXCR7 with high affinity and functions as a β-arrestin-biased ligand, activating downstream signaling pathways distinct from traditional G protein-coupled receptors [2]. This compound is a critical research tool for dissecting the roles of CXCR7 in chemokine signaling, cell migration, and its interplay with CXCR4, with broad applications in oncology, immunology, and neurobiology .

VUF11207 Fumarate vs. Traditional CXCR7 Tools


Direct substitution of VUF11207 fumarate with endogenous CXCR7 ligands like CXCL12 or CXCR4-targeted agents like AMD3100 (Plerixafor) introduces critical experimental confounds. CXCL12 is a promiscuous chemokine that binds to both CXCR4 and CXCR7, initiating overlapping and sometimes opposing signaling cascades, thereby confounding functional interpretation [1]. Conversely, while AMD3100 acts as a selective CXCR4 antagonist, it is also a weak allosteric agonist of CXCR7, introducing an unintended variable in systems where both receptors are co-expressed . VUF11207 fumarate circumvents these issues through its demonstrated selectivity for CXCR7 over CXCR4, offering a precise and unbiased tool for dissecting β-arrestin-dependent CXCR7 signaling in complex biological environments [2].

VUF11207 Fumarate Quantitative Evidence


Target Engagement and Potency vs. VUF11403

VUF11207 fumarate demonstrates high binding affinity and functional potency at the CXCR7 receptor, outperforming its close structural analog VUF11403 in a head-to-head comparison of β-arrestin2 recruitment. VUF11207 exhibits a pKi of 8.1 , which corresponds to a Ki of approximately 7.9 nM, and a pEC50 of 8.8 (EC50 = 1.6 nM) for β-arrestin2 recruitment [1]. In the same β-arrestin2 recruitment assay in HEK293 cells expressing CXCR7, VUF11403 displayed an EC50 of 1.0 nM [2], making VUF11207 approximately 1.6-fold more potent.

GPCR Pharmacology Receptor Binding Assays CXCR7 Agonism

Selective β-Arrestin Agonism vs. CXCL12

VUF11207 fumarate's functional efficacy in recruiting β-arrestin to CXCR7 is comparable to that of the endogenous ligand CXCL12, but with a crucial advantage in receptor selectivity. In a head-to-head comparison using a NanoBiT assay for β-arrestin recruitment to CXCR7, VUF11207 achieved a maximum efficacy comparable to CXCL12, while demonstrating no detectable G-protein activation for either CXCR7 or CXCR4 [1]. In contrast, CXCL12 binds to and activates both CXCR4 and CXCR7, leading to complex, context-dependent signaling outcomes [2]. This functional selectivity allows for the isolation of β-arrestin-biased CXCR7 signaling.

GPCR Signaling Bias β-Arrestin Recruitment Chemokine Receptor Pharmacology

Solubility and Stability Advantage

The fumarate salt form of VUF11207 offers a significant advantage in solubility and formulation compared to its free base or other salt forms. The fumarate salt demonstrates high solubility in DMSO (≥ 58.66 mg/mL, approximately 100 mM) and water (≥ 58.66 mg/mL) , which is a substantial improvement over many free base compounds that exhibit poor aqueous solubility. Furthermore, fumarate salts are generally recognized for their superior stability and resistance to disproportionation during formulation, a characteristic that ensures consistent compound performance and simplifies the preparation of stock solutions for in vitro and in vivo studies [1].

Medicinal Chemistry Compound Solubility Formulation Science

Opposing In Vivo Effects vs. AMD3100

In a direct comparative in vivo study, VUF11207 fumarate and the CXCR4 antagonist AMD3100 were evaluated in an angiotensin II-induced adventitial remodeling model. While both compounds modulate the SDF-1/CXCR4/CXCR7 axis, they exerted opposite effects. CXCR7 activation by VUF11207 (50 nM) significantly potentiated AngII-induced adventitial thickening and fibrosis, whereas CXCR4 inhibition by AMD3100 (50 nM) also aggravated the pathology [1]. This demonstrates that despite their shared involvement in the chemokine system, VUF11207 and AMD3100 cannot be used interchangeably and have distinct functional consequences in complex biological systems.

In Vivo Pharmacology Cardiovascular Disease CXCR4/CXCR7 Axis

β-Arrestin Conformational Dynamics

VUF11207 fumarate serves as a validated and widely used tool compound for studying the structural basis of β-arrestin-biased signaling at CXCR7. Its interaction with the receptor has been shown to induce distinct β-arrestin conformations compared to other agonists [1]. Specifically, VUF11207-bound CXCR7 promotes a conformation of β-arrestin that is different from the conformation induced by the antagonist-bound state, providing a unique probe for dissecting the molecular mechanisms of atypical GPCR activation [2]. This utility is not reliably replicated by less selective or weaker agonists, making VUF11207 the preferred choice for advanced structural and signaling studies.

Structural Biology GPCR Conformational Dynamics β-Arrestin Signaling

VUF11207 Fumarate Key Applications


HTS for CXCR7 Modulators

VUF11207 fumarate is ideal as a positive control in high-throughput screening (HTS) campaigns designed to identify novel CXCR7 agonists or antagonists. Its high potency (EC50 = 1.6 nM) ensures a robust and reliable signal in cell-based β-arrestin recruitment assays, while its superior solubility (> 58 mg/mL in DMSO) facilitates the preparation of concentrated stock solutions for automated liquid handling systems [1]. The compound's well-documented selectivity profile minimizes off-target effects that could complicate hit validation [2].

CXCR7-Specific Signaling in Tissues

In studies investigating the role of CXCR7 in tissues where it is co-expressed with CXCR4, VUF11207 fumarate is the preferred tool for achieving receptor-specific activation. Its exclusive agonism at CXCR7, with no detectable activity at CXCR4, allows researchers to unambiguously attribute observed changes in cell migration, proliferation, or gene expression to CXCR7 signaling, without the confounding influence of CXCR4 activation by endogenous ligands or other pharmacological tools [1]. This is particularly valuable in cancer biology and immunology research [2].

In Vivo Cardiovascular and Fibrosis Models

For in vivo investigations, particularly in models of vascular remodeling and fibrosis, VUF11207 fumarate offers a well-characterized and reliable means of modulating the CXCR7 axis. Its functional effects have been directly compared to other chemokine system modulators, such as AMD3100, in a mouse model of hypertension, demonstrating its utility in studying disease mechanisms and evaluating potential therapeutic interventions [1]. The compound's fumarate salt form ensures adequate solubility for in vivo dosing [2].

GPCR-β-Arrestin Interaction Studies

VUF11207 fumarate is a validated reagent for biophysical and structural biology studies focusing on the CXCR7-β-arrestin complex. Its ability to induce a specific, well-defined β-arrestin conformation makes it a critical tool for X-ray crystallography, cryo-electron microscopy (cryo-EM), and bioluminescence resonance energy transfer (BRET)-based assays aimed at elucidating the molecular details of atypical GPCR signaling [1]. This is essential for structure-based drug design efforts targeting this important signaling pathway [2].

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